molecular formula C15H29N3O4 B1337366 H-LEU-LEU-ALA-OH CAS No. 20274-80-0

H-LEU-LEU-ALA-OH

Cat. No.: B1337366
CAS No.: 20274-80-0
M. Wt: 315.41 g/mol
InChI Key: TZSUCEBCSBUMDP-SRVKXCTJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Leucyl-leucyl-alanine can be synthesized through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

    Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) and then coupled to the amino group of the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of leucyl-leucyl-alanine typically involves large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses specific enzymes like peptidases to catalyze the formation of peptide bonds between amino acids. This method is advantageous due to its high specificity and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Leucyl-leucyl-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Leucyl-leucyl-alanine has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Leucyl-leucyl-alanine is unique due to its tripeptide structure, which provides distinct biochemical properties compared to dipeptides. The presence of two leucine units and one alanine unit allows for specific interactions with enzymes and receptors, making it a valuable compound for studying peptide behavior and enzyme specificity .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O4/c1-8(2)6-11(16)13(19)18-12(7-9(3)4)14(20)17-10(5)15(21)22/h8-12H,6-7,16H2,1-5H3,(H,17,20)(H,18,19)(H,21,22)/t10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSUCEBCSBUMDP-SRVKXCTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: While the exact molecular formula and weight depend on the specific form (e.g., free acid, salt, or derivative), the general tripeptide Leu-Leu-Ala consists of three amino acids: Leucine (Leu), Leucine (Leu), and Alanine (Ala).

ANone: Yes, circular dichroism (CD) spectra have been used to study the structural properties of Leu-Leu-Ala containing peptides, particularly in the context of larger depsipeptides. []

ANone: Downstream effects vary depending on the specific peptide sequence and its target. For instance, LLAP, through its DPP-4 inhibitory action, can enhance the stability of glucagon-like peptide-1 (GLP-1) [], leading to increased insulin secretion and improved glycemic control. []

ANone: Yes, several studies have examined the in vitro and in vivo efficacy of peptides containing the Leu-Leu-Ala sequence.

*  **In vitro**:  The peptide LLAP, containing the Leu-Leu-Ala sequence, has demonstrated dose-dependent insulin secretion in cultured BRIN-BD11 pancreatic cells. []*  **In vivo**: LLAP also exhibited potent anti-hyperglycemic and insulinotropic effects in mice during an intraperitoneal glucose tolerance test (ipGTT). []

ANone: Yes, the Leu-Leu-Ala sequence has been incorporated into an amphiphilic peptide designed to anchor lipid vesicles onto polymer supports. This system showed promise for immobilizing membrane-bound enzymes while preserving their activity, as demonstrated with gamma-glutamyl transpeptidase. []

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